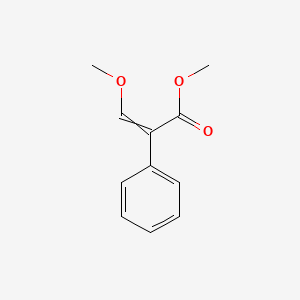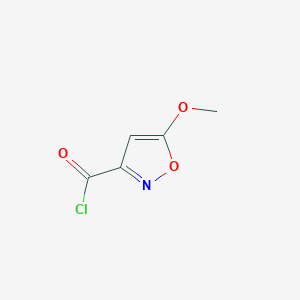
Methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate is an organic compound with the molecular formula C10H14N2O2 It is a derivative of pyridine and is characterized by the presence of an amino group, a methyl group, and a pyridinyl group attached to a propanoate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate typically involves the esterification of 2-amino-2-methyl-3-pyridin-4-ylpropanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features make it a candidate for drug design and development.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of Methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and pyridinyl groups play a crucial role in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
2-Amino-4-methylpyridine: Shares the pyridine and amino groups but lacks the propanoate moiety.
Methyl 2-amino-3-pyridin-4-ylpropanoate: Similar structure but with a different substitution pattern on the propanoate moiety.
2-Aminopyrimidine derivatives: Similar in having an amino group attached to a heterocyclic ring.
Uniqueness: Methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate is unique due to the combination of its functional groups and the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate |
InChI |
InChI=1S/C10H14N2O2/c1-10(11,9(13)14-2)7-8-3-5-12-6-4-8/h3-6H,7,11H2,1-2H3 |
InChIキー |
UXHHJAUNIUUEFK-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=NC=C1)(C(=O)OC)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1R,3R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methylidenecyclopentan-1-ol](/img/structure/B8688435.png)







![1-[4-Chloro-2-fluoro-5-(2-propyn-1-yloxy)phenyl]-3,5-dimethyl-4-nitro-1h-pyrazole](/img/structure/B8688477.png)




![N-benzylpyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8688532.png)
